5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Description

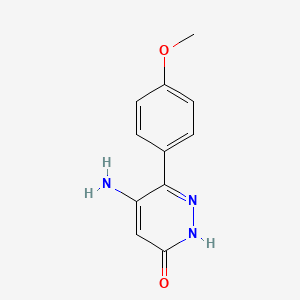

5-Amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 4-methoxyphenyl group at position 6 and an amino group at position 5. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. The amino and methoxyphenyl substituents enhance its hydrogen-bonding capacity and lipophilicity, respectively, influencing its interaction with biological targets .

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(4-methoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)11-9(12)6-10(15)13-14-11/h2-6H,1H3,(H3,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVKHYSLRHCZHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=O)C=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440367 | |

| Record name | CTK0J6715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220967-27-1 | |

| Record name | CTK0J6715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and hydrazine hydrate.

Formation of Hydrazone: 4-methoxybenzaldehyde reacts with hydrazine hydrate to form 4-methoxybenzaldehyde hydrazone.

Cyclization: The hydrazone undergoes cyclization with maleic anhydride to form the pyridazinone core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazinone core to dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazinone derivatives with different functional groups.

Scientific Research Applications

Therapeutic Applications

1.1 Inhibition of Phosphodiesterase 4 (PDE4)

One of the primary applications of this compound is as a selective inhibitor of phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger in various cellular processes. Inhibition of PDE4 leads to increased levels of cAMP, which has anti-inflammatory effects. This property makes 5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one useful in treating conditions such as:

- Asthma

- Chronic Obstructive Pulmonary Disease (COPD)

- Rheumatoid Arthritis

- Multiple Sclerosis

- Atopic Dermatitis

- Psoriasis

- Inflammatory Bowel Disease

Studies have shown that compounds in this class can effectively reduce the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in various cell models, indicating their potential for managing inflammatory diseases .

1.2 Formyl Peptide Receptor (FPR) Agonism

Recent research has identified the potential of pyridazin-3(2H)-one derivatives, including this compound, as formyl peptide receptor (FPR) agonists . These receptors are involved in immune responses, particularly in neutrophil chemotaxis and activation. Compounds exhibiting FPR agonist activity have been shown to induce intracellular calcium flux and chemotaxis in human neutrophils, suggesting their utility in treating diseases characterized by neutrophilic inflammation .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves reactions between arylhydrazonopropanals and active methylene compounds under specific conditions. The structure-activity relationship studies indicate that modifications at positions 4 and 6 of the pyridazinone ring can significantly enhance biological activity. For instance:

| Compound Modification | Activity Type | EC50 Value |

|---|---|---|

| Methyl at C-6 | FPR Agonist | 0.6 μM |

| Acetamide at C-2 | PDE4 Inhibitor | Potent |

These modifications are crucial for optimizing the pharmacological properties of the compounds .

Case Studies

3.1 Clinical Relevance in Inflammatory Diseases

A study investigated the effects of a series of pyridazinone derivatives on IL-1β production in HL-60 cells stimulated with lipopolysaccharide (LPS). The results indicated that certain derivatives significantly inhibited IL-1β production, highlighting their potential as therapeutic agents for inflammatory conditions .

3.2 Neutrophilic Inflammation Models

In another study focusing on FPR agonists, a library of pyridazinone-based compounds was synthesized and evaluated for their ability to activate human neutrophils. The findings demonstrated that these compounds could effectively induce chemotaxis and intracellular signaling, supporting their development as treatments for diseases involving neutrophilic inflammation .

Mechanism of Action

The mechanism of action of 5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 5 and 6

5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives

- Example: 5-Chloro-6-phenylpyridazin-3(2H)-one () lacks the amino and methoxy groups. The chloro substituent at position 5 is electron-withdrawing, reducing nucleophilicity compared to the amino group in the target compound. Derivatives of this scaffold, such as 2-(2-alkoxyvinyl)-5-chloro-6-phenylpyridazin-3(2H)-one (), exhibit modified pharmacokinetic profiles due to increased steric bulk and altered electronic effects .

- Biological Impact: Chloro-substituted analogs are often more chemically stable but may exhibit reduced target affinity compared to amino-substituted derivatives due to weaker hydrogen-bonding interactions.

5-Methoxy-6-Aryl Derivatives

- Example: 5-Methoxy-2-methyl-6-(2-phenoxyphenyl)pyridazin-3(2H)-one () replaces the amino group with a methoxy group.

Positional Isomerism and Functional Group Modifications

4-[(4-Methoxyphenyl)Amino]-6-Substituted Pyridazinones

- Example: 4-[(4-Methoxyphenyl)amino]-6-methylpyridazin-3(2H)-one (Compound 15, ) features an amino group at position 4 instead of 5.

6-(4-Methoxyphenyl)Pyridazin-3(2H)-one

- Example: 6-(4-Methoxyphenyl)pyridazin-3(2H)-one () lacks the amino group at position 5. The absence of this substituent reduces hydrogen-bonding capacity, which may explain its lower reported COX-2 inhibitory activity compared to amino-bearing analogs (e.g., IC50 values of 0.11–0.24 mM for COX-2 inhibitors in ) .

Pharmacological and Physicochemical Comparisons

COX-2 Inhibitors

- Key Compounds : 2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (Compound 6a, IC50 = 0.11 mM) and 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (Compound 16a, IC50 = 0.24 mM) ().

- Comparison: The target compound’s amino group may enhance COX-2 binding via hydrogen bonding, but its methoxyphenyl group could reduce selectivity compared to bulkier substituents like pyrazolyl or benzyl groups.

NPBWR1 Antagonists

- Example: 5-Chloro-4-(4-alkoxyphenoxy)-2-(benzyl)pyridazin-3(2H)-one () demonstrates submicromolar antagonism. The chloro and alkoxyphenoxy groups optimize steric and electronic interactions with the receptor, whereas the target compound’s amino group may introduce competing polarity .

Biological Activity

5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure features a pyridazine core substituted with an amino group and a methoxyphenyl group. The methoxy group enhances solubility and interaction with biological targets, which is critical for its biological activity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Molecular Targets : The compound may modulate the activity of enzymes, receptors, and nucleic acids, influencing several biochemical pathways .

- Pathways Involved : It has been shown to affect pathways related to cell proliferation, apoptosis, and signal transduction, making it a candidate for therapeutic applications in cancer and inflammatory diseases .

Antiinflammatory and Analgesic Effects

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anti-inflammatory properties. Studies have demonstrated:

- Inhibition of IL-1β Production : Compounds similar to this pyridazinone have shown potent inhibition of IL-1β production in HL-60 cells stimulated with lipopolysaccharide (LPS), suggesting potential use in treating inflammatory conditions .

- Dual COX and LOX Inhibition : The compound has been linked to dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in managing pain and inflammation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated:

- Antibacterial Effects : Studies have reported that pyridazine derivatives exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest significant potency compared to standard antibiotics .

Case Studies

- Study on IL-1β Inhibition : A study conducted on new derivatives showed that certain compounds significantly inhibited IL-1β production, indicating their potential as anti-inflammatory agents .

- Antimicrobial Evaluation : A series of pyridazine derivatives were tested for antibacterial activity, revealing that some compounds had MIC values lower than those of established antibiotics like ciprofloxacin .

Research Findings Summary

Q & A

What synthetic methodologies are commonly employed for preparing 5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one and its derivatives?

Methodological Answer:

The synthesis of this compound derivatives typically involves cyclocondensation reactions starting from hydrazine precursors and substituted diketones or α,β-unsaturated carbonyl compounds. For example, hydrazine derivatives can react with β-keto esters or α-chloro ketones under reflux conditions in polar aprotic solvents (e.g., ethanol, DMF) to form the pyridazinone core. Purification is often achieved using column chromatography with solvent systems like hexane/ethyl acetate (1:1) or dichloromethane/ethyl acetate (2:1), as demonstrated in the synthesis of structurally analogous compounds . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for improving yield and selectivity.

How is the structural characterization of this compound performed to confirm its purity and molecular identity?

Methodological Answer:

Structural confirmation relies on spectroscopic techniques:

- 1H and 13C NMR : Key signals include aromatic protons (δ 6.96–7.42 ppm for the 4-methoxyphenyl group) and the NH2 group (δ ~5.5–6.0 ppm, if not broadened). The methoxy group typically resonates at δ ~3.7 ppm .

- IR Spectroscopy : Absorptions for NH2 (~3300–3500 cm⁻¹), C=O (~1650–1700 cm⁻¹), and aromatic C-H stretching (~3000–3100 cm⁻¹) are critical .

- Mass Spectrometry (HRMS) : Accurate mass determination confirms the molecular formula.

Comparative analysis with literature data for analogous pyridazinones (e.g., 6-hydroxy-2-(4-methoxyphenyl)pyridazin-3(2H)-one) is essential .

What strategies are effective in optimizing the reaction yield and selectivity during the synthesis of 5-amino-substituted pyridazin-3(2H)-one derivatives?

Methodological Answer:

Yield optimization strategies include:

- Solvent Selection : Polar solvents (e.g., ethanol, DMF) enhance cyclocondensation efficiency, while mixed solvent systems (e.g., hexane/ethyl acetate) improve purification .

- Catalysis : Lewis acids (e.g., ZnCl2) or bases (e.g., K2CO3) can accelerate ring closure.

- Temperature Control : Reflux conditions (80–100°C) are often optimal for balancing reaction rate and side-product formation.

For regioselectivity, steric and electronic effects of substituents must be considered. For example, electron-donating groups (e.g., 4-methoxy) on the phenyl ring direct substitution to specific positions on the pyridazinone core .

How can researchers resolve contradictions in bioactivity data observed among structurally similar pyridazin-3(2H)-one derivatives?

Methodological Answer:

Contradictions in bioactivity data can be addressed through:

- Comparative Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., methoxy vs. hydroxy groups) to identify pharmacophores. For example, 5-amino substitution may enhance binding to enzymatic targets compared to 5-methyl analogs .

- Computational Modeling : Molecular docking or MD simulations to predict interactions with biological targets (e.g., kinases, receptors).

- Dose-Response Assays : Quantifying IC50 values across multiple cell lines or enzyme systems to rule out assay-specific artifacts.

Studies on antiproliferative pyridazinones highlight the importance of substituent positioning on bioactivity .

What in vitro or in vivo models are appropriate for evaluating the potential therapeutic applications of this compound?

Methodological Answer:

- In Vitro Models :

- Anticancer Activity : Human cancer cell lines (e.g., MCF-7, HeLa) for proliferation assays, with comparisons to positive controls like doxorubicin .

- Enzyme Inhibition : Kinase or phosphatase inhibition assays (e.g., EGFR, VEGFR) using recombinant enzymes and fluorescence-based substrates.

- In Vivo Models :

- Xenograft Models : Subcutaneous tumor implants in immunodeficient mice to assess antitumor efficacy.

- Toxicology Studies : Acute toxicity profiling in rodents (LD50 determination, organ histopathology).

Bioactivity studies on related compounds emphasize the role of methoxy and amino groups in modulating therapeutic effects .

How can structural diversification of the pyridazin-3(2H)-one core enhance its biological or physicochemical properties?

Methodological Answer:

- Ring Fusion : Azole-fused pyridazinones (e.g., triazolo-pyridazinones) improve metabolic stability and target affinity, as seen in patented derivatives .

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., Cl, NO2) at position 4 or 5 can enhance electrophilicity for covalent binding to targets.

- Prodrug Design : Esterification of the NH2 group to improve solubility and bioavailability.

Case studies on hypotensive pyridazinones demonstrate that substituent choice directly impacts pharmacokinetic profiles .

What analytical challenges arise in quantifying this compound in complex biological matrices?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation with acetonitrile to isolate the compound from plasma or tissue homogenates.

- Chromatography : Reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for separation.

- Detection : LC-MS/MS using multiple reaction monitoring (MRM) for high sensitivity and specificity.

Validation parameters (linearity, LOD, LOQ) must comply with ICH guidelines. Reference methods for similar pyridazinones highlight the need for deuterated internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.